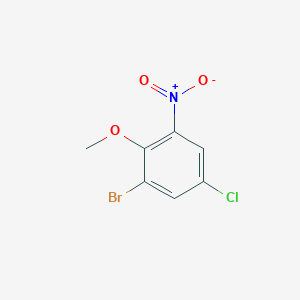
2-Bromo-4-chloro-6-nitroanisole
Cat. No. B1289885
Key on ui cas rn:
569688-62-6
M. Wt: 266.47 g/mol
InChI Key: SBXLTJMCTVOQGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06613786B2
Procedure details


2-Amino-4-chloro-6-bromoanisole was prepared by the same procedure described for Step 3 of Preparation 2a except using 2-nitro-4-chloro-6-bromoanisole (16.2 g) and tin (14.5 g). Workup provided 2-amino-4-chloro-6-bromoanisole (14.0 g, 97%). 1H NMR (300 MHz, CDCl3) δ6.88 (d, J=2.4 Hz, 1H), 6.65 (d, J=2.4 Hz, 1H), 3.80 (s, 3H). 13C NMR (75 MHz, CDCl3) δ142.9, 141.9, 130.2, 121.4, 117.1, 114.6, 59.6.
[Compound]
Name
2a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Yield
97%
Identifiers


|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[C:8]([Cl:10])[CH:7]=[C:6]([Br:11])[C:5]=1[O:12][CH3:13])([O-])=O.[Sn]>>[NH2:1][C:4]1[CH:9]=[C:8]([Cl:10])[CH:7]=[C:6]([Br:11])[C:5]=1[O:12][CH3:13] |^3:13|
|
Inputs


Step One
[Compound]
|
Name
|
2a
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
16.2 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=C(C(=CC(=C1)Cl)Br)OC
|
Step Three
|
Name
|
|
|
Quantity
|
14.5 g
|
|
Type
|
reactant
|
|
Smiles
|
[Sn]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
2-Amino-4-chloro-6-bromoanisole was prepared by the same procedure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=C(C(=CC(=C1)Cl)Br)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 14 g | |
| YIELD: PERCENTYIELD | 97% | |
| YIELD: CALCULATEDPERCENTYIELD | 97.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
